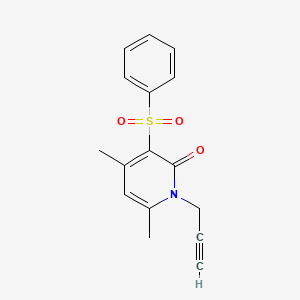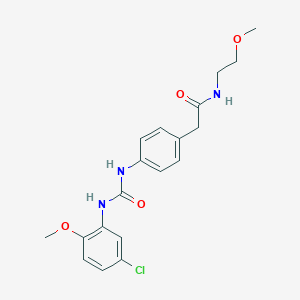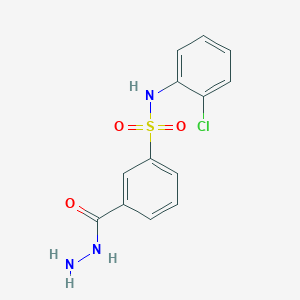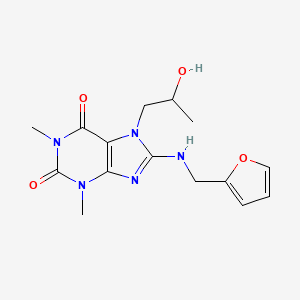
4,6-dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone (DMPP) is an organic compound that has been widely studied in the scientific community due to its various applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other products. DMPP is also known as a “building block” due to its wide range of uses in the synthesis of various products. This article will discuss the synthesis method of DMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Research has been conducted on the synthesis and properties of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high glass transition temperatures, excellent solubility in organic solvents, and possess desirable mechanical properties such as tensile strength and modulus, along with low dielectric constants and moisture absorption. This suggests potential applications in high-performance materials with specific electronic, optical, or structural requirements (Xiao-Ling Liu et al., 2013).
Organic Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of compounds for potential medicinal applications. For example, novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups have been synthesized and evaluated for antimicrobial activity, indicating that some derivatives show promising activity against various bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019). Additionally, the synthesis of sulfolene pyridinones as precursors for pyridinone ortho-quinodimethanes showcases the potential for creating complex organic molecules for further pharmacological evaluation (T. Govaerts et al., 2002).
Catalysis and Green Chemistry
The development of green synthetic methods is a critical area of research. For instance, the synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, used as an intermediate in pharmaceutical synthesis, demonstrates a commitment to enhancing the sustainability of chemical synthesis. The modified synthesis approach described reduces reaction times and waste, showcasing the role of such compounds in facilitating more environmentally friendly manufacturing processes (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Advanced Functional Materials
Research into new copper(II) polymers containing dimethyl(phenylsulfonyl)amidophosphate highlights the exploration of materials with unique magnetic properties, potentially applicable in areas such as magnetic storage or sensing technologies. The study presents the synthesis, crystal structure, and magnetic properties of these polymers, illustrating the breadth of applications for sulfone-containing compounds in material science (O. V. Moroz et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-4-10-17-13(3)11-12(2)15(16(17)18)21(19,20)14-8-6-5-7-9-14/h1,5-9,11H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJCGXGBVTNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC#C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)


![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)

![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)

![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)